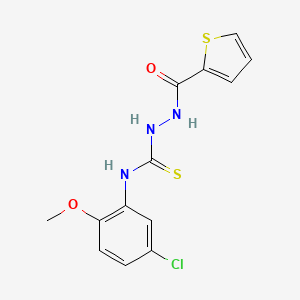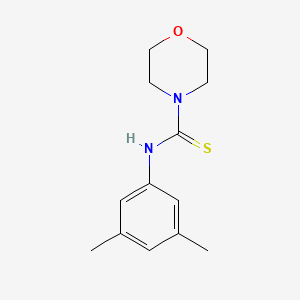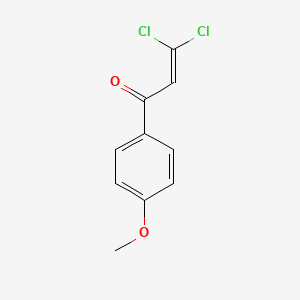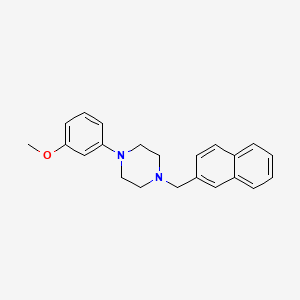
N-(2-chlorophenyl)-3-methyl-2-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chlorophenyl)-3-methyl-2-nitrobenzamide, commonly known as Nifedipine, is a calcium channel blocker that is widely used in the treatment of hypertension and angina pectoris. It was first synthesized in 1969 and has since become one of the most prescribed drugs in the world. In
科学的研究の応用
Nifedipine has been extensively studied in the field of cardiovascular research. It is commonly used to treat hypertension and angina pectoris, but it also has potential applications in the treatment of other cardiovascular diseases such as heart failure and arrhythmias. Nifedipine has also been studied for its potential neuroprotective effects in conditions such as Alzheimer's disease and Parkinson's disease.
作用機序
Nifedipine works by blocking the entry of calcium ions into the smooth muscle cells of blood vessels and the heart. This leads to relaxation of the blood vessels, which results in a decrease in blood pressure. Nifedipine also reduces the oxygen demand of the heart by dilating the coronary arteries, which can help alleviate symptoms of angina pectoris.
Biochemical and Physiological Effects:
Nifedipine has several biochemical and physiological effects in the body. It reduces the contractility of smooth muscle cells, which leads to vasodilation and a decrease in blood pressure. Nifedipine also reduces the oxygen demand of the heart by dilating the coronary arteries, which can help alleviate symptoms of angina pectoris. Additionally, Nifedipine has been shown to have antioxidant and anti-inflammatory effects.
実験室実験の利点と制限
Nifedipine has several advantages for lab experiments. It is readily available and has a well-established mechanism of action, which makes it a useful tool for studying cardiovascular physiology and pharmacology. However, Nifedipine also has several limitations. It has a relatively short half-life, which can make it difficult to maintain a steady concentration in experiments. Additionally, Nifedipine has been shown to have off-target effects on other ion channels, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on Nifedipine. One area of interest is the potential neuroprotective effects of Nifedipine in conditions such as Alzheimer's disease and Parkinson's disease. Another area of interest is the development of more selective calcium channel blockers that have fewer off-target effects. Finally, there is ongoing research into the use of Nifedipine in the treatment of other cardiovascular diseases such as heart failure and arrhythmias.
Conclusion:
N-(2-chlorophenyl)-3-methyl-2-nitrobenzamide, also known as Nifedipine, is a calcium channel blocker that is widely used in the treatment of hypertension and angina pectoris. It has a well-established mechanism of action and has been extensively studied in the field of cardiovascular research. Nifedipine has several advantages for lab experiments, but also has limitations that must be taken into account. There are several future directions for research on Nifedipine, including its potential neuroprotective effects and the development of more selective calcium channel blockers.
合成法
The synthesis of Nifedipine involves several steps, including the reaction of 2-nitrobenzaldehyde with acetone to form 2-nitro-1-(2-propanonyl)benzene. This compound is then reduced with sodium dithionite to form 2-amino-1-(2-propanonyl)benzene. The resulting compound is then reacted with 2-chlorobenzoyl chloride to form N-(2-chlorophenyl)-3-methyl-2-nitrobenzamide, which is the final product.
特性
IUPAC Name |
N-(2-chlorophenyl)-3-methyl-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O3/c1-9-5-4-6-10(13(9)17(19)20)14(18)16-12-8-3-2-7-11(12)15/h2-8H,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBPNGJFVEJMSHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NC2=CC=CC=C2Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(4-chlorobenzyl)thio]-1-(2-methoxyphenyl)-1H-tetrazole](/img/structure/B5821467.png)
![N-({[4-(isobutyrylamino)-3-methoxyphenyl]amino}carbonothioyl)butanamide](/img/structure/B5821474.png)

![4-nitro-N'-[(2-phenylbutanoyl)oxy]benzenecarboximidamide](/img/structure/B5821481.png)

![4-{2-[2-(benzyloxy)phenyl]-1-cyanovinyl}benzonitrile](/img/structure/B5821491.png)

![N-(2-chlorophenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5821505.png)


![1-[(3,4-dimethylphenoxy)acetyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5821522.png)

![6-(2-naphthyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione](/img/structure/B5821534.png)